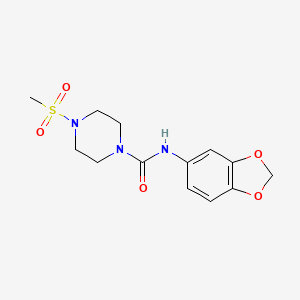
N-(2-chlorophenyl)-3-(4-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(4-fluorophenyl)propanamide, also known as CFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFP belongs to the class of amide derivatives and is structurally similar to other compounds such as gabapentin and pregabalin, which are used for the treatment of neuropathic pain and epilepsy.
Wirkmechanismus
The exact mechanism of action of N-(2-chlorophenyl)-3-(4-fluorophenyl)propanamide is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. This compound has been shown to increase the levels of GABA in the brain and enhance its inhibitory effects, leading to the suppression of neuronal activity. This may explain its anticonvulsant and anxiolytic effects. This compound has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in neuronal excitability and pain signaling. This compound has also been shown to inhibit the activity of voltage-gated calcium channels, which play a role in the release of neurotransmitters. These effects may contribute to its anticonvulsant and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorophenyl)-3-(4-fluorophenyl)propanamide in lab experiments is its high potency and selectivity for its target receptors. This allows for more specific and reliable results in preclinical studies. However, one limitation is the lack of clinical data on its safety and efficacy in humans. Further research is needed to determine its potential therapeutic applications and any potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-3-(4-fluorophenyl)propanamide. One area of interest is its potential use in the treatment of anxiety disorders, such as post-traumatic stress disorder (PTSD) and social anxiety disorder. This compound has been shown to have anxiolytic effects in preclinical studies, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of neuropathic pain. This compound has been shown to have analgesic effects in preclinical studies, and further research is needed to determine its potential as a novel treatment for chronic pain. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential as a therapeutic agent for other neurological disorders.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-3-(4-fluorophenyl)propanamide involves the reaction between 2-chlorobenzoyl chloride and 4-fluorophenylacetonitrile in the presence of a base such as triethylamine. The resulting intermediate is then treated with propanamide to yield this compound. The purity of the compound can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-(4-fluorophenyl)propanamide has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicine. It has been shown to have anticonvulsant, analgesic, anxiolytic, and antidepressant effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and epilepsy.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c16-13-3-1-2-4-14(13)18-15(19)10-7-11-5-8-12(17)9-6-11/h1-6,8-9H,7,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMYBUCMASLHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-methyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5864228.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5864236.png)
![methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5864244.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5864249.png)
![6-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864252.png)

![2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5864261.png)

![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)
![2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B5864285.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5864291.png)


![N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5864315.png)